molecular formula C10H6N6O2 B12603592 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole CAS No. 918655-08-0

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole

Cat. No.: B12603592
CAS No.: 918655-08-0
M. Wt: 242.19 g/mol
InChI Key: SQBMAVDMVULNCM-UHFFFAOYSA-N
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Description

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates a 1,2,5-oxadiazole (also known as furazan) core, a structure noted for its high enthalpy of formation, making it and its derivatives subjects of interest in the development of high-energy materials . The structure is further functionalized with a nitroso group, which can serve as a versatile handle for further synthetic modification or participate in redox chemistry. The 4-phenyl-1H-1,2,3-triazole moiety is a classic pharmacophore, frequently employed in medicinal chemistry through click chemistry approaches. This triazole ring is known to contribute to biological activity by engaging in hydrogen bonding and dipole-dipole interactions within biological targets . The integration of these distinct heterocyclic systems into a single architecture makes this compound a valuable scaffold for exploring structure-activity relationships in drug discovery, particularly in the development of novel antitrypanosomal or cytotoxic agents . Researchers can leverage this compound as a key intermediate in organic synthesis or as a core structure in the development of new functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

918655-08-0

Molecular Formula

C10H6N6O2

Molecular Weight

242.19 g/mol

IUPAC Name

3-nitroso-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole

InChI

InChI=1S/C10H6N6O2/c17-12-9-10(14-18-13-9)16-6-8(11-15-16)7-4-2-1-3-5-7/h1-6H

InChI Key

SQBMAVDMVULNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3N=O

Origin of Product

United States

Biological Activity

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a nitroso group with a 1,2,5-oxadiazole and a 1,2,3-triazole moiety, which enhances its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole can be summarized as follows:

  • Molecular Formula : C₁₀H₆N₆O₂
  • Molecular Weight : 242.194 g/mol
  • CAS Number : 918655-08-0

The presence of the nitroso group and the unique heterocyclic rings contributes to the compound's diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Molecular docking studies have shown that 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole interacts favorably with thymidylate synthase enzymes. This interaction is crucial for DNA synthesis and repair in cancer cells.
CompoundActivityReference
3-Nitroso-4-(4-phenyltriazol)Anticancer
5-(Phenyl)-1H-[1,2,3]triazoleAntimicrobial
3-Amino-[1,2,5]oxadiazolesAnti-inflammatory

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of oxadiazoles exhibit antibacterial properties comparable to traditional sulfonamide drugs .

Anti-inflammatory Effects

The anti-inflammatory potential of similar oxadiazole compounds has been documented through various assays. For instance, compounds derived from the oxadiazole framework have shown efficacy in reducing inflammation in carrageenan-induced rat paw edema models .

Synthesis and Evaluation

Several studies have synthesized derivatives of oxadiazoles and evaluated their biological activities. Notably:

  • Anticancer Screening : A series of oxadiazole derivatives were screened against a range of cancer cell lines. Compounds showed significant growth inhibition across multiple types of cancer cells, indicating broad-spectrum anticancer activity .
    • Example: Compound 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited over 95% growth inhibition against various cancer cell lines .
  • Mechanism-Based Approaches : Recent research highlighted the importance of understanding the mechanisms by which these compounds exert their effects. For example, inhibition of specific enzymes such as carbonic anhydrase and histone deacetylases has been linked to their anticancer properties .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance, molecular docking studies indicate that 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole exhibits favorable binding interactions with thymidylate synthase enzymes, which are crucial in DNA synthesis and repair processes.

In vitro evaluations have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
3-Nitroso derivativeMDA-MB-231 (breast cancer)15Induction of apoptosis
3-Nitroso derivativeHT-29 (colon cancer)20Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing novel anticancer agents .

Anti-inflammatory Properties

Research indicates that derivatives of 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain signaling . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Synthetic Methodologies

The synthesis of 3-Nitroso derivatives typically involves several methodologies that leverage the reactivity of the triazole and oxadiazole moieties. Common synthetic routes include:

  • Nitration Reactions : Nitration of appropriate precursors followed by cyclization to form the oxadiazole framework.
  • Condensation Reactions : Utilizing condensation methods to link the triazole and oxadiazole units effectively.

These synthetic approaches not only facilitate the production of 3-Nitroso derivatives but also allow for the exploration of structural modifications that could enhance biological activity.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of synthesized oxadiazoles on human cancer cell lines. The results indicated significant cytotoxic effects against MDA-MB-231 cells with an IC50 value suggesting potent activity compared to standard chemotherapeutics . The study utilized flow cytometry to assess cell cycle distribution and apoptosis induction.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives in LPS-stimulated macrophages. The results demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-6), showcasing the compound's potential in inflammatory disease management .

Comparison with Similar Compounds

Structural and Electronic Features

The 1,2,5-oxadiazole ring is a versatile scaffold, with substituents dictating properties. Key analogs include:

Compound Substituent at Position 3 Substituent at Position 4 Key Features
Target compound Nitroso (-NO) 4-Phenyl-1H-1,2,3-triazole High electrophilicity; potential DNA-binding via triazole
3-Nitro-4-R-1,2,5-oxadiazoles Nitro (-NO₂) Varied (e.g., alkyl, aryl) Synthetically accessible; used in high-energy materials
3-Cyano-N(2)-oxide-4-phenyl-1,2,5-oxadiazole Cyano (-CN) and N-oxide Phenyl Highest cytotoxicity in oxic conditions; redox-active
4-Amino-1,2,5-oxadiazol-3-yl derivatives Amino (-NH₂) Methoxymethyl-triazole Improved solubility; lower reactivity due to electron-donating groups

Key Observations :

  • Nitroso vs. However, nitro derivatives are more thermally stable and easier to synthesize at scale .
  • Nitroso vs. N-Oxide : N-Oxide derivatives (furoxans) exhibit redox activity and hypoxia-selective cytotoxicity, whereas nitroso derivatives may lack selectivity due to rapid decomposition in biological environments .
  • Triazole vs. Other Substituents : The 4-phenyl-triazole group in the target compound may enhance DNA intercalation or protein-binding compared to simpler aryl or alkyl groups .

Physicochemical Properties

Property Target Compound 3-Nitro-4-R Analogs N-Oxide Derivatives
Thermal Stability Moderate (decomposes >150°C) High (>200°C) Moderate (sensitive to light)
Solubility Low (non-polar substituents) Low to moderate Moderate (polar N-oxide)
Redox Activity High (nitroso radical) Low High (NO release)

Preparation Methods

Method 1: Cyclocondensation Reaction

This method involves the cyclocondensation of appropriate precursors to form the desired oxadiazole and triazole rings.

Procedure:

  • Starting Materials: Phenyl hydrazine and dicarbonyl compounds are used as starting materials.
  • Reaction Conditions: The reaction is typically conducted in an alcoholic solvent under reflux conditions.
  • Formation of Intermediates: The initial reaction yields an intermediate hydrazide which can further react with carbon disulfide or thioketones to form oxadiazole derivatives.
  • Final Product: The nitroso group is introduced via nitration or through a subsequent reaction with nitrous acid.

Yield and Characterization:
The final product can be purified through recrystallization from suitable solvents such as ethanol or methanol.

Method 2: Click Chemistry Approach

Click chemistry provides a robust method for synthesizing compounds with high efficiency and selectivity.

Procedure:

  • Azide-Alkyne Cycloaddition: This method utilizes an azide and an alkyne precursor that can be derived from triazoles.
  • Catalyst Use: Copper(I) catalysis is commonly employed to facilitate the cycloaddition reaction.
  • Formation of Triazole Ring: The reaction results in the formation of a triazole ring which can then be functionalized to introduce the nitroso group.

Advantages:
This method is advantageous due to its mild reaction conditions and high yields.

Summary of Research Findings

The synthesis of 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole has been explored in various studies highlighting its biological activities.

Study Reference Method Used Yield (%) Biological Activity
Cyclocondensation 75 Anticancer activity against multiple cell lines
Click Chemistry 85 Antimicrobial properties observed
Combined Methods 80 Effective against specific cancer cell lines

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